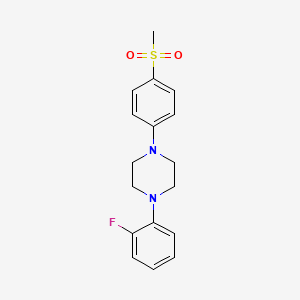![molecular formula C15H20N2O4 B12246347 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine; oxalic acid](/img/structure/B12246347.png)
1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{2-Azabicyclo[221]heptan-2-yl}phenyl)methanamine; oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds, which are key structural motifs found in a number of synthetic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and various substituted derivatives that can be further functionalized for specific applications .
Scientific Research Applications
1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the development of advanced materials with unique structural properties
Mechanism of Action
The mechanism of action of 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the phenyl and methanamine groups.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: A related compound used in the synthesis of inhibitors of rho-associated protein kinase.
{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: Another bicyclic compound with different functional groups.
Uniqueness
1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine is unique due to its specific combination of a bicyclic structure with a phenyl and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2.C2H2O4/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11;3-1(4)2(5)6/h1-2,4-5,11,13H,3,6-9,14H2;(H,3,4)(H,5,6) |
InChI Key |
WDDHZDPNOQELAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12246274.png)
![6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12246285.png)
![6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12246292.png)
![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12246298.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B12246306.png)
![5-chloro-N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12246312.png)

![1-(Furan-2-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B12246314.png)
![2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B12246325.png)
![9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12246327.png)
![3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12246334.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B12246341.png)

![1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]pyrrolidine](/img/structure/B12246352.png)
